p38α MAPK Inhibition: Regioisomer Comparison
In a direct comparison of regioisomeric pyridin-3-amine derivatives, the 4-(3,4-difluorophenyl) substitution pattern confers a distinct advantage in p38α MAPK inhibition over its 6-substituted counterpart [1]. The 4-substituted analog demonstrated an IC50 of 0.45 µM, whereas the 6-(3,4-difluorophenyl)pyridin-3-amine regioisomer was significantly less potent, with an IC50 of 2.1 µM [1]. This represents a 4.7-fold increase in inhibitory potency for the 4-substituted compound under identical assay conditions [1].
| Evidence Dimension | Inhibitory potency (IC50) against p38α mitogen-activated protein kinase |
|---|---|
| Target Compound Data | IC50 = 0.45 µM |
| Comparator Or Baseline | 6-(3,4-Difluorophenyl)pyridin-3-amine (regioisomer), IC50 = 2.1 µM |
| Quantified Difference | 4.7-fold increase in potency for the target compound |
| Conditions | In vitro kinase activity assay using recombinant human p38α and an ATP concentration of 100 µM. |
Why This Matters
For researchers focused on p38α MAPK-driven pathways, this data provides a clear quantitative justification for selecting the 4-substituted regioisomer to achieve significantly higher target engagement at lower compound concentrations.
- [1] Vidal Juan, B. New Pyridin-3-Amine Derivatives. U.S. Patent Application US2011/0098322A1, April 28, 2011. Table 1: IC50 values for p38α MAPK inhibition. View Source
